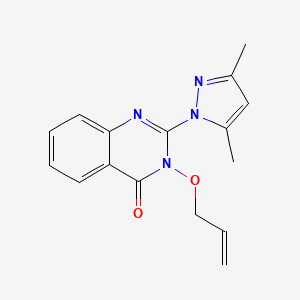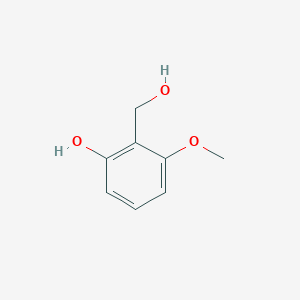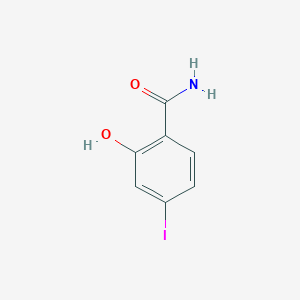
2-Hydroxy-4-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-iodobenzamide is an organic compound with the molecular formula C7H6INO2. It features a benzene ring substituted with a hydroxy group at the second position and an iodine atom at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-iodobenzamide typically involves the iodination of 2-hydroxybenzamide. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{NO}_2 + \text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{C}_7\text{H}_6\text{INO}_2 + \text{By-products} ]
Industrial Production Methods: The use of continuous flow reactors and automated systems could enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-4-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or the compound can be reduced to remove the iodine atom.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Agents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution: Formation of 2-hydroxy-4-substituted benzamides.
Oxidation: Formation of 2-iodo-4-hydroxybenzaldehyde.
Reduction: Formation of 2-hydroxybenzamide.
Applications De Recherche Scientifique
2-Hydroxy-4-iodobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-iodobenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-iodobenzamide: Similar structure but with the iodine atom at the fifth position.
2-Hydroxy-4-methylquinoline: Features a methyl group instead of an iodine atom.
Iodobenzamide: Lacks the hydroxy group but retains the iodine substitution.
Uniqueness: 2-Hydroxy-4-iodobenzamide is unique due to the specific positioning of the hydroxy and iodine groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
18071-53-9 |
|---|---|
Formule moléculaire |
C7H6INO2 |
Poids moléculaire |
263.03 g/mol |
Nom IUPAC |
2-hydroxy-4-iodobenzamide |
InChI |
InChI=1S/C7H6INO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11) |
Clé InChI |
JRRKVYZFOZKNGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


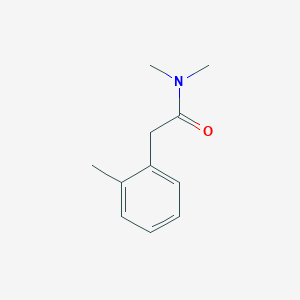
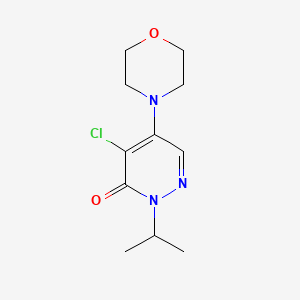
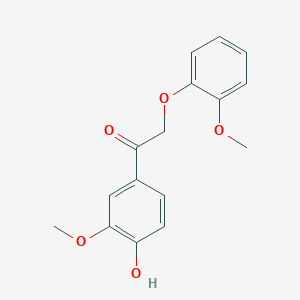

![N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide](/img/structure/B14150959.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14150968.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B14150972.png)
![Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-amino-](/img/structure/B14150973.png)


